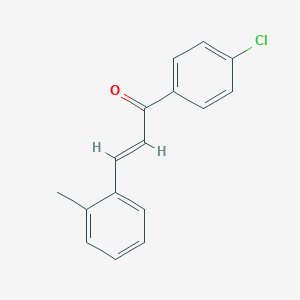
4'-Chloro-2-methylchalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-2-methylchalcone is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The compound 4’-Chloro-2-methylchalcone is characterized by the presence of a chlorine atom at the 4’ position and a methyl group at the 2 position on the chalcone structure, which consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system .
Mécanisme D'action
Target of Action
Chalcones, such as 4’-Chloro-2-methylchalcone, are known to interact with a variety of molecular targets. These targets are often involved in critical biological processes, including inflammation, cancer progression, and microbial infections . .
Mode of Action
The mode of action of chalcones involves their interaction with these targets, leading to changes in cellular processes. Chalcones have demonstrated the ability to modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification . The exact mode of action for 4’-Chloro-2-methylchalcone is still under investigation.
Biochemical Pathways
Chalcones can affect various biochemical pathways. They have shown the ability to modulate signaling molecules and cascades, which can lead to changes in cellular processes
Result of Action
The molecular and cellular effects of chalcones’ action can vary widely, depending on the specific compound and its targets. Chalcones have demonstrated a wide range of bioactivities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-microbial activities . The specific molecular and cellular effects of 4’-Chloro-2-methylchalcone are still under investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chalcones. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of these compounds
Méthodes De Préparation
The synthesis of 4’-Chloro-2-methylchalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing an equimolar mixture of 4-chlorobenzaldehyde and 2-methylacetophenone in the presence of an alcoholic alkali, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction mixture is then cooled, and the resulting product is purified by recrystallization from ethanol or another suitable solvent .
Industrial production methods for chalcones, including 4’-Chloro-2-methylchalcone, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
4’-Chloro-2-methylchalcone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
4’-Chloro-2-methylchalcone can be compared with other chalcone derivatives, such as:
4’-Methoxy-2-methylchalcone: Similar structure but with a methoxy group instead of a chlorine atom, exhibiting different biological activities.
4’-Bromo-2-methylchalcone: Contains a bromine atom instead of chlorine, leading to variations in reactivity and applications.
2,4-Dimethylchalcone: Lacks the halogen substituent, resulting in distinct chemical and biological properties.
The uniqueness of 4’-Chloro-2-methylchalcone lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other chalcone derivatives .
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,1H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWDRJFOCPFWDQ-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














